molecular formula C10H20N2O2S B7966813 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Cat. No.: B7966813
M. Wt: 232.35 g/mol
InChI Key: PEFNELYDAITYGH-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is a high-value spirocyclic chemical building block designed for research and development applications, particularly in medicinal chemistry. Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are of significant interest in pharmaceutical research due to their three-dimensional complexity and potential for modulating biological activity . Scientific literature indicates that this core structure is frequently explored for its utility in treating a range of disorders, including obesity, pain, and various cardiovascular and psychotic conditions . The presence of the methylsulfonyl group provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics . For instance, related diazaspiro compounds have been developed as potent inhibitors of enzymes like acetyl-CoA carboxylase (ACC), a target for metabolic diseases, demonstrating the scaffold's relevance in drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic and application data on this versatile chemical series.

Properties

IUPAC Name

1-methylsulfonyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-15(13,14)12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNELYDAITYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.36 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Geranylgeranyltransferase I (GGTase I) : This compound has been shown to inhibit GGTase I, leading to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial for cancer cell proliferation and survival .
  • Modulation of GABA Receptors : Compounds in the diazaspiro series have been identified as competitive antagonists at γ-aminobutyric acid type A receptors (GABAARs), suggesting potential applications in treating anxiety and seizure disorders .

Anticancer Properties

Research indicates that this compound can effectively block cancer cell proliferation through its action on GGTase I. This inhibition leads to reduced activity of oncogenic pathways, making it a candidate for further development in cancer therapeutics .

Neurological Effects

The compound's interaction with GABAARs suggests potential use in treating neurological conditions such as anxiety and epilepsy. Studies have shown that modifications to the diazaspiro structure can enhance binding affinity and efficacy at these receptors, indicating a promising direction for drug development .

Study on Anticancer Activity

A study evaluated the effects of various diazaspiro compounds on cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell growth in vitro, particularly in breast and lung cancer models. The mechanism was attributed to the downregulation of YAP1 and TAZ signaling pathways, which are often upregulated in malignancies .

Study on Neurological Applications

Another investigation focused on the GABAAR antagonistic properties of diazaspiro compounds. The study highlighted that certain derivatives exhibited enhanced activity against seizures in animal models, supporting their potential as therapeutic agents for epilepsy and anxiety disorders. The structure-activity relationship (SAR) analysis revealed that specific substitutions improved receptor binding affinity significantly .

Data Summary

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₈N₂O₂S
Molecular Weight270.36 g/mol
GGTase I InhibitionYes
GABAAR AntagonismYes

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Methylsulfonyl (target compound) and trifluoromethyl (e.g., compound 3b in ) increase polarity and stability.
  • Aromatic Substituents : Fluorophenyl or chlorobenzyl groups enhance bioactivity via π-π interactions or halogen bonding .
  • Protective Groups : tert-Butyl carbamate () and methyl esters () facilitate synthetic intermediates.

Physicochemical Properties

Physical data from selected analogs:

Compound Name Melting Point (°C) Solubility Spectral Data (IR/NMR)
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 162 Soluble in CH₂Cl₂ IR: 1720, 1685 cm⁻¹ (imide carbonyls)
7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone Not provided DCM-soluble ¹H NMR: δ 7.02–7.32 (fluorophenyl protons)
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate Not provided Organic solvents ¹³C NMR: δ 69.65 (spiro carbon)

Impact of Methylsulfonyl Group :

  • Expected to lower melting point compared to crystalline analogs (e.g., 1-phenyl derivatives ) due to reduced symmetry.
  • Enhanced solubility in polar aprotic solvents (e.g., DMSO) versus nonpolar spiroacetals (e.g., dioxaspiro[5.5]undecanes in ).

Preparation Methods

Intramolecular Cyclization of Piperidine Derivatives

A common approach starts with N-Boc-piperidone (Scheme 1). Epoxidation using Corey–Chaykovsky reagent generates an epoxide intermediate, which undergoes ring-opening with arylamines to form amino alcohols. Subsequent acylation with chloropropionyl chloride and cyclization with potassium tert-butoxide yields the spirocyclic core.

Example :

  • Starting material : N-Boc-piperidone (6 ) → Epoxide (7 ) via Corey–Chaykovsky epoxidation.

  • Ring-opening : Epoxide (7 ) + aniline → Amino alcohol (9 ).

  • Cyclization : Acylation with 2-chloropropionyl chloride followed by base-mediated cyclization (KOt-Bu, THF, −30°C) yields 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Petasis Reaction for Spirocycle Assembly

An alternative route employs a Petasis borono-Mannich reaction to construct the diazaspiro framework. For example, reacting 2,2,2-trifluoroacetamido-propionaldehyde with boronic acids and amines under microwave irradiation (150°C, 20 min) forms the spirocyclic core in 43–76% yield.

Introduction of the methylsulfonyl group is achieved via sulfonylation reactions using methylsulfonyl chloride (MsCl).

Direct Sulfonylation of the Diazaspiro Core

Procedure :

  • Deprotection : Remove Boc groups using HCl in dioxane/MeOH (rt, 16 h).

  • Sulfonylation : Treat the free amine with MsCl and triethylamine (TEA) in CH₂Cl₂ at 0°C → rt.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM).

  • Base : Triethylamine (2.5 equiv).

  • Temperature : 0°C → rt.

  • Yield : 65–84%.

Example :

  • Substrate : 9-Boc-2,9-diazaspiro[5.5]undecane.

  • Deprotection : 4M HCl in dioxane/MeOH → free amine.

  • Reaction : Free amine + MsCl (1.2 equiv) → 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 1 h) enhances reaction efficiency, reducing time from 16 h to 1 h with comparable yields (78–82%).

Alternative Pathways

Reductive Amination

Starting material : 3,9-Diazaspiro[5.5]undecane-2-carboxylate.

  • Step 1 : Reduce ester to alcohol (LiAlH₄, THF).

  • Step 2 : Mesylation (MsCl, TEA) → mesylate intermediate.

  • Step 3 : Displacement with methylamine (NH₂Me, DMF, 80°C).

Yield : 68% over three steps.

Solid-Phase Synthesis

Immobilized spirocyclic amines on Wang resin undergo sulfonylation with MsCl in DMF (rt, 12 h). Cleavage with TFA/H₂O yields the product in 72% purity.

Reaction Optimization and Challenges

Key Variables

VariableOptimal RangeImpact on Yield
Temperature0°C → rtMaximizes selectivity
Equiv. of MsCl1.2–1.5Prevents over-sulfonylation
BaseTEA > DIPEAHigher solubility

Common Side Reactions

  • Over-sulfonylation : Additive DMAP reduces bis-sulfonylation.

  • Epimerization : Low temperatures (−30°C) preserve stereochemistry during cyclization.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.81 (d, J = 12.2 Hz, 1H), 3.41 (d, J = 12.2 Hz, 1H), 2.89–2.51 (m, 5H), 2.44 (t, J = 10.3 Hz, 1H).

  • HRMS : m/z calcd for C₁₁H₂₁N₂O₂S [M+H]⁺: 253.1345; found: 253.1342.

Purity Assessment

  • HPLC : >95% purity (C18 column, MeCN/H₂O + 0.1% TFA).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Tubular reactor (50°C, 2 bar) achieves 89% yield with 10 kg/batch.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), reducing environmental impact .

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the standard synthetic protocols for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, and how is structural fidelity ensured? A: Synthesis typically involves multi-step reactions, such as ring-closing metathesis (RCM) for spirocycle formation, followed by functionalization with methylsulfonyl groups. Key steps include using triethylamine as a base and dichloromethane as a solvent under controlled temperatures (25–60°C). Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent placement. Purity is assessed via HPLC with UV detection .

Structural Analysis Q: Which spectroscopic techniques are critical for confirming the spirocyclic architecture of this compound? A: ¹H and ¹³C NMR are essential for identifying proton environments and carbon frameworks, particularly distinguishing axial/equatorial substituents. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1300 cm⁻¹). X-ray crystallography, if feasible, resolves absolute stereochemistry and torsional angles in the spiro system .

Advanced Research Questions

Biological Activity Optimization Q: How do structural modifications to the diazaspiro core influence target selectivity, such as antiviral vs. neurological activity? A: Substituent position and electronics dictate target engagement. For example:

  • Antiviral activity : 3-Chlorobenzyl derivatives inhibit dengue virus NS5 polymerase via hydrophobic interactions (IC₅₀ = 0.8 µM) .
  • Neurological activity : Phenylmethyl derivatives modulate GABAₐ receptors, with binding affinity (Kᵢ = 12 nM) linked to spirocyclic rigidity enhancing receptor fit .
    Rational design combines computational docking (e.g., AutoDock Vina) and SAR studies to balance steric/electronic effects .

Data Contradiction Analysis Q: How can researchers reconcile discrepancies in reported biological activities (e.g., cytotoxic vs. neurotransmitter-modulating effects)? A: Variations arise from:

  • Assay conditions : Cytotoxicity (e.g., MTT assays in HeLa cells) may dominate under high concentrations (>10 µM), masking receptor-specific effects observed at lower doses (<1 µM) .
  • Substituent-specific targeting : Methylsulfonyl groups favor kinase inhibition (e.g., CDK2), while benzyl groups enhance CNS permeability for GABAergic activity. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, patch-clamp electrophysiology) clarifies primary mechanisms .

Mechanistic Elucidation Q: What methodologies are used to dissect the compound’s interaction with biological targets like GABAₐ receptors? A: Key approaches include:

  • Radioligand displacement assays : Competes with [³H]muscimol to measure Kᵢ values .
  • Mutagenesis studies : Identifies receptor residues critical for binding (e.g., α1-subunit mutations reduce efficacy by 70%) .
  • Molecular dynamics simulations : Models ligand-receptor conformational changes over 100-ns trajectories to predict off-target risks .

Methodological Considerations Table

ObjectiveTechniqueKey ParametersReference
Synthesis PurityHPLC-UVRetention time ±0.1 min, >95% area
Structural ProofX-ray CrystallographyR-factor <0.05, resolution ≤1.2 Å
Target EngagementSurface Plasmon Resonance (SPR)KD ≤100 nM, association/dissociation rates

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